molecular formula C₂₂H₂₈NNaO₈ B1146974 (R)-Propranolol beta-D-glucuronide sodium salt CAS No. 87102-70-3

(R)-Propranolol beta-D-glucuronide sodium salt

Cat. No.: B1146974
CAS No.: 87102-70-3
M. Wt: 457.45
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Description

®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:

    Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.

    Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.

Types of Reactions:

    Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products:

    Oxidation Products: Include hydroxylated derivatives.

    Reduction Products: Include reduced forms of the aromatic ring.

    Substitution Products: Include substituted aromatic derivatives.

Scientific Research Applications

®-Propranolol beta-D-glucuronide sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.

    Biology: Employed in studies of drug metabolism and pharmacokinetics.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for propranolol metabolism.

    Industry: Utilized in the development of analytical methods for drug testing and quality control.

Mechanism of Action

The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.

Molecular Targets and Pathways:

    Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.

    Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.

Comparison with Similar Compounds

    Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.

    Propranolol Hydrochloride: A commonly used salt form of propranolol.

    Propranolol Sulfate: Another metabolite of propranolol.

Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDLRSXKTYLZ-ABDGRLCTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858344
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87102-70-3
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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